molecular formula C19H18BrN3O2 B2664035 propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251672-24-8

propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2664035
CAS No.: 1251672-24-8
M. Wt: 400.276
InChI Key: TVNQCWBMBRNWAJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic naphthyridine derivative characterized by a fused bicyclic aromatic core (1,8-naphthyridine) substituted with a 3-bromophenylamino group at position 4, a methyl group at position 7, and a propan-2-yl ester at position 2. Its structural uniqueness lies in the combination of the brominated aromatic amine and the ester functionality, which may influence solubility, bioavailability, and target binding.

Crystallographic data for this compound (if available) would typically be refined using software such as SHELXL , while visualization tools like ORTEP-3 could aid in analyzing its three-dimensional conformation.

Properties

IUPAC Name

propan-2-yl 4-(3-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-11(2)25-19(24)16-10-21-18-15(8-7-12(3)22-18)17(16)23-14-6-4-5-13(20)9-14/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQCWBMBRNWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a condensation reaction between appropriate starting materials under controlled conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide.

    Amination reaction: The brominated intermediate is then subjected to an amination reaction to introduce the amino group.

    Esterification: Finally, the ester group is introduced through an esterification reaction using propan-2-ol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related naphthyridine derivatives, emphasizing substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Naphthyridine Derivatives

Compound Name Substituents (Positions) Key Activities Solubility (LogP) Reference Method (if applicable)
Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate 3: propan-2-yl ester; 4: 3-bromophenylamino; 7: methyl Kinase inhibition (hypothetical) ~3.2 (estimated) SHELXL refinement
Ethyl 4-(4-fluorophenylamino)-1,8-naphthyridine-3-carboxylate 3: ethyl ester; 4: 4-fluorophenylamino Anticancer (EGFR inhibition) 2.8 N/A
Methyl 4-(2-chlorobenzyl)-7-nitro-1,8-naphthyridine-3-carboxylate 3: methyl ester; 4: 2-chlorobenzyl; 7: nitro Antibacterial (DNA gyrase inhibition) 1.9 ORTEP-3 visualization
4-Amino-7-cyclopropyl-1,8-naphthyridine-3-carboxylic acid 3: carboxylic acid; 4: amino; 7: cyclopropyl Antiviral (HCV protease inhibition) 0.5 N/A

Key Findings:

Substituent Effects on Activity: The 3-bromophenylamino group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets compared to smaller substituents (e.g., 4-fluorophenylamino in the ethyl derivative). However, the bulkier bromine atom could reduce solubility, as reflected in its higher estimated LogP (~3.2) . The propan-2-yl ester group likely improves cell membrane permeability relative to the carboxylic acid derivative (LogP 0.5), aligning with typical ester-to-acid bioavailability trends.

The absence of a nitro or cyclopropyl group may limit its antiviral utility compared to the 7-cyclopropyl analog.

Biological Activity

Introduction

Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure includes a naphthyridine core with a bromophenyl amino group and a carboxylate ester, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C19H18BrN3O2
  • Molecular Weight : 400.3 g/mol
  • CAS Number : 1251702-66-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • DNA Gyrase Inhibition : The compound exhibits significant inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Dihydrofolate Reductase (DHFR) Inhibition : It has also been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair.

Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial efficacy against several pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated in vitro:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Staphylococcus epidermidis0.22 - 0.25Not specified

The compound displayed potent antibacterial activity, with MIC values significantly lower than those of standard antibiotics like Ciprofloxacin. Additionally, it exhibited strong antibiofilm properties, reducing biofilm formation by over 50% compared to controls.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

  • Cytotoxicity : The compound showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer.
  • Mechanism of Action : Preliminary data suggest that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored:

  • DNA Gyrase IC50 : Approximately 31.64 μM.
  • DHFR IC50 : Ranges from 0.52 to 2.67 μM.

These findings indicate that the compound can effectively inhibit these enzymes at relatively low concentrations, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

A study published in the ACS Omega journal evaluated several derivatives of naphthyridine compounds, including this compound. The results indicated:

  • Significant antimicrobial activity against resistant strains.
  • Synergistic effects when combined with other antibiotics, which could enhance therapeutic outcomes.

Moreover, the compound was assessed for hemolytic activity, showing low toxicity with % lysis ranging from 3.23% to 15.22%, indicating its safety profile for potential therapeutic use.

Q & A

Basic: What are the optimal synthetic routes for propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate, and how are intermediates characterized?

Methodological Answer:
The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions. For example, a common approach includes:

Nucleophilic Substitution : Reacting 7-methyl-1,8-naphthyridine precursors with 3-bromophenylamine under reflux in polar aprotic solvents (e.g., DMF) with POCl₃ as a catalyst. Heating to 80–100°C for 6–12 hours facilitates amination .

Esterification : Introducing the propan-2-yl ester group via coupling reactions using activated carbonyl intermediates (e.g., acid chlorides) and isopropyl alcohol under anhydrous conditions.
Characterization :

  • Melting Point : Determined via differential scanning calorimetry (DSC).
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments .
    • IR : Identifies functional groups (e.g., C=O ester at ~1700 cm⁻¹, N-H stretches from the aniline group) .

Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd₂(dba)₃ with phosphine ligands) enhance cross-coupling efficiency for aryl-amino bond formation. For example, highlights Pd-mediated coupling for analogous naphthyridine derivatives .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ultrasonic irradiation (sonochemistry) reduces reaction time and increases yield compared to thermal methods .
  • Temperature Gradients : Controlled heating (e.g., 80°C for amination vs. room temperature for esterification) minimizes side reactions.

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Elution with methanol isolates the target compound from polar byproducts .
  • Chromatography :
    • Flash Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 70:30) to separate ester and amide derivatives.
    • Recrystallization : Use ethanol or acetonitrile for high-purity crystals .

Advanced: How do electronic effects of the 3-bromophenyl substituent influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Electron-Withdrawing Effects : The bromine atom deactivates the phenyl ring, directing electrophilic substitution to the meta position. Computational studies (e.g., DFT) predict charge distribution, guiding regioselectivity in reactions like nitration or Suzuki coupling.
  • Steric Considerations : The bulky 3-bromophenyl group may hinder access to the naphthyridine core, necessitating bulky ligands in catalytic systems (e.g., tri-tert-butylphosphine) to prevent steric clashes .

Advanced: What computational tools are used to predict the stability of the 1,8-naphthyridine core under acidic/basic conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess protonation states of the naphthyridine nitrogen atoms under varying pH.
  • Hammett Analysis : Quantifies substituent effects (e.g., σ values for bromine) on ring stability. suggests analogous derivatives undergo ring-opening under strong acids (e.g., HCl), requiring neutral pH during storage .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as ester groups are prone to hydrolysis.
  • Light Sensitivity : Avoid UV exposure to prevent bromine-mediated photolytic decomposition .

Advanced: How can contradictory data on reaction yields for similar 1,8-naphthyridine derivatives be reconciled?

Methodological Answer:

  • Controlled Variable Analysis : Compare ultrasonic vs. thermal synthesis ( shows sonochemical methods yield 85–90% vs. 70–75% thermally) .
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dimerization or hydrolysis species) that reduce yield.
  • Replication Studies : Standardize catalyst loading (e.g., 5 mol% Pd) and solvent purity to minimize variability .

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